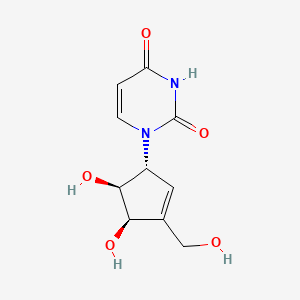

Cyclopentenyluracil

Beschreibung

Overview of Carbocyclic Nucleosides in Biochemical and Medicinal Chemistry Research

Carbocyclic nucleosides are a class of nucleoside analogues where the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group (CH₂). nih.govwikipedia.org This fundamental structural modification results in a more chemically stable compound because the hemiaminal ether linkage, susceptible to cleavage, is replaced by a simple alkyl carbon connection. wikipedia.org Consequently, carbocyclic nucleosides exhibit increased metabolic stability as they are resistant to the phosphorylases and hydrolases that typically cleave the glycosidic bond in natural nucleosides. wikipedia.org

Despite this alteration, they often retain the ability to be recognized by various enzymes and receptors, allowing them to mimic the biological properties of their natural counterparts. wikipedia.org These characteristics have made carbocyclic nucleosides a privileged scaffold in medicinal chemistry and drug discovery, leading to the development of potent therapeutic agents. rsc.org Their applications are extensive, most notably in the fields of antiviral and anticancer research. wikipedia.orgrsc.org The success of drugs like abacavir (B1662851) (an anti-HIV agent) and entecavir (B133710) (an anti-hepatitis B agent) underscores the therapeutic potential of this compound class. wikipedia.orgrsc.org

| Property | Description | Significance in Research |

|---|---|---|

| Structural Modification | Replacement of the furanose ring's oxygen atom with a methylene (CH₂) group. nih.govwikipedia.org | Creates a stable carbon-carbon bond, preventing glycosidic bond cleavage. wikipedia.org |

| Chemical Stability | Increased resistance to acidic and enzymatic hydrolysis compared to natural nucleosides. wikipedia.org | Allows for a longer biological half-life and improved pharmacokinetic profiles. |

| Metabolic Stability | Unaffected by phosphorylases and hydrolases that degrade natural nucleosides. wikipedia.org | Enhances the potential for sustained biological activity in vivo. |

| Biological Recognition | Can be recognized and metabolized by cellular enzymes (e.g., kinases) and receptors. wikipedia.org | Enables them to act as competitive inhibitors or alternative substrates in biological pathways. |

| Therapeutic Potential | Serve as scaffolds for antiviral and anticancer drugs. wikipedia.orgrsc.org | Leads to the discovery of new therapeutic agents for various diseases. |

Historical Context and Initial Investigations of Cyclopentenyl Uracil (B121893) (CPU)

Research into carbocyclic nucleosides has produced a variety of analogues with interesting biological activities. wikipedia.org Within this class, those containing a cyclopentene (B43876) moiety, such as neplanocin A, have shown significant antiviral and antitumor properties. wikipedia.orgnih.gov This has spurred the synthesis and investigation of other cyclopentenyl nucleoside analogues, including those with pyrimidine (B1678525) bases like cytosine and uracil. nih.gov

Early investigations into cyclopentenyl pyrimidine nucleosides revealed potent biological effects. A notable example is cyclopentenyl cytosine (CPE-C), which was identified as a powerful antitumor and antiviral agent. wikipedia.orgnih.gov The promising activity of CPE-C encouraged researchers to synthesize and evaluate related pyrimidine derivatives, including Cyclopentenyl uracil, to explore the structure-activity relationships within this chemical series. nih.gov Uracil derivatives, in general, are a well-established class of bioactive compounds with a history of use as antiviral and antitumor agents. nih.govresearchgate.net The initial interest in CPU was driven by the hypothesis that it could interfere with pyrimidine metabolism, a critical pathway for cell proliferation and viral replication.

Over time, the focus of research on Cyclopentenyl uracil shifted from general cytotoxic screening to more specific mechanistic studies. Scientists began to investigate its precise molecular targets and its effects on specific cellular pathways. This evolution led to the characterization of CPU as a non-cytotoxic inhibitor of the enzyme uridine (B1682114) kinase. nih.gov This discovery was significant because it positioned CPU not as a direct cytotoxic agent, but as a modulator of nucleotide metabolism. nih.gov This more nuanced understanding opened the door to using CPU as a tool to study the intricate balance between different nucleotide synthesis pathways and to explore novel chemotherapeutic strategies based on metabolic modulation. nih.gov Research has since expanded to include the synthesis of various other carbocyclic uracil derivatives to probe for antiviral activity against a range of RNA viruses. nih.gov

Significance of Cyclopentenyl Uracil in Pyrimidine Metabolism Research

The synthesis of nucleotides in cells occurs via two main routes: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-formed nucleobases and nucleosides. wikipedia.org Cyclopentenyl uracil has emerged as a key compound for studying the interplay between these two pathways, particularly for pyrimidine nucleotides. nih.gov

The nucleotide salvage pathway is crucial for recovering bases and nucleosides from the degradation of RNA and DNA, which is especially important in tissues that cannot perform de novo synthesis. wikipedia.org A key enzyme in the pyrimidine salvage pathway is uridine kinase, which phosphorylates uridine to form uridine monophosphate (UMP). wikipedia.org

Cyclopentenyl uracil functions as a specific, non-toxic inhibitor of uridine kinase. nih.gov By blocking this enzyme, CPU effectively prevents the salvage of circulating uridine by both host and tumor tissues. nih.gov This makes CPU an invaluable biochemical probe to investigate the consequences of inhibiting the pyrimidine salvage pathway. Researchers have used CPU to demonstrate that blocking uridine salvage can sensitize cells to inhibitors of the de novo pathway. For instance, combining CPU with N-(phosphonacetyl)-L-aspartic acid (PALA), an inhibitor of de novo pyrimidine synthesis, resulted in lethal toxicity in mice, whereas either agent alone was non-toxic. nih.gov This finding highlights the critical role of circulating uridine in modifying the toxicity of drugs that target the de novo pathway and validates the concept of concurrently inhibiting both routes as a potential chemotherapeutic strategy. nih.gov

| Finding | Experimental Context | Significance |

|---|---|---|

| Inhibition of Uridine Kinase | In vitro and in vivo studies. nih.gov | Identifies the specific molecular target of CPU in the pyrimidine salvage pathway. |

| Blockade of Uridine Salvage | Demonstrated in intact mice, where CPU inhibited the uptake of circulating uridine in host and tumor tissues. nih.gov | Establishes CPU as an effective in vivo inhibitor of the pyrimidine salvage pathway. |

| Non-cytotoxic Nature | Mice treated with CPU alone showed no signs of toxicity and continued to gain weight. nih.gov | Allows for its use as a specific metabolic inhibitor without the confounding effects of general toxicity. |

| Synergy with De Novo Pathway Inhibitors | Co-administration of CPU with PALA (a de novo pathway inhibitor) was lethal to mice. nih.gov | Provides a proof-of-concept for dual-pathway inhibition as a therapeutic approach. |

The study of Cyclopentenyl uracil and its analogues is inherently interdisciplinary, spanning multiple fields of scientific inquiry:

Chemistry: Medicinal chemists focus on the synthesis of CPU and novel analogues, exploring new synthetic routes and modifying the carbocyclic ring or the uracil base to improve potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Biochemistry: Biochemists investigate the mechanism of action of CPU, characterizing its interaction with uridine kinase and other enzymes. They use CPU as a probe to dissect the complex regulation of pyrimidine nucleotide metabolism and the interplay between salvage and de novo pathways. nih.govresearchgate.net

Virology: While CPU itself is not a primary antiviral, the carbocyclic pyrimidine scaffold it belongs to is of great interest in virology. wikipedia.org Researchers synthesize and test analogues for activity against various viruses, particularly those that rely heavily on host cell nucleotide pools for replication. nih.govmdpi.com

Oncology: The reliance of cancer cells on high rates of nucleic acid synthesis makes pyrimidine metabolism an attractive target for cancer therapy. researchgate.net CPU is studied in oncology as a tool to understand metabolic vulnerabilities of tumors and to explore strategies that involve blocking nucleotide salvage pathways to enhance the efficacy of traditional chemotherapies. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90597-20-9 |

|---|---|

Molekularformel |

C10H12N2O5 |

Molekulargewicht |

240.21 g/mol |

IUPAC-Name |

1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1 |

InChI-Schlüssel |

FCWVOJUKQSHZIV-VDAHYXPESA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C=C([C@H]([C@H]2O)O)CO |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |

Synonyme |

Ce-Urd cyclopentenyluracil cyclopentenyluridine |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyclopentenyl Uracil

Diversity-Oriented Synthesis of Cyclopentenyl Uracil (B121893) Analogues

Synthesis of Bridged and Homonucleoside Analogues

The synthesis of bridged and homonucleoside analogues incorporating the cyclopentenyl moiety, including those related to uracil, often involves specialized carbocyclic nucleoside chemistry. A common strategy for preparing such carbocyclic nucleosides, including those with a uracil base, utilizes the condensation of a cyclopentenyl α-tosylate derivative with the alkali metal salts of uracil. This method has been employed to synthesize protected carbocyclic nucleosides, which can then be converted to the desired cyclopentenyl uracil or related structures through established chemical transformations researchgate.netresearchgate.netresearchgate.net.

While direct synthesis of bridged cyclopentenyl uracil analogues is not extensively detailed in the provided search results, the general principles of nucleoside analogue synthesis, such as modifications at the 4'-position of the furanose ring or ring-closing metathesis, are applicable to carbocyclic systems researchgate.netresearchgate.net. Homonucleoside analogues, which involve linking two nucleoside units or a nucleoside to another molecule, could theoretically be constructed using functionalized cyclopentenyl uracil derivatives as building blocks. However, specific research findings detailing the synthesis of bridged or homonucleoside analogues derived from cyclopentenyl uracil are not prominently featured in the available literature snippets. The focus tends to be on the synthesis of the core cyclopentenyl uracil structure itself or its phosphorylated derivatives.

Synthesis of Phosphorylated Analogues and Prodrug Design Strategies for Research Applications

Cyclopentenyl uracil and its derivatives are of significant interest for their metabolic roles and potential therapeutic applications, often requiring their conversion into phosphorylated forms or the design of prodrugs to enhance their delivery and efficacy.

Monophosphate and Triphosphate Derivatization

Cyclopentenyl uracil (CPEU) is known as a metabolite of cyclopentenyl cytosine (CPEC), a cytotoxic drug universiteitleiden.nl. CPEC is phosphorylated intracellularly to its active form, CPEC-triphosphate (CPEC-TP), through a series of enzymatic steps involving uridine-cytidine kinase, nucleoside monophosphate kinase, and nucleoside diphosphate (B83284) kinase universiteitleiden.nluniversiteitleiden.nl. While these studies focus on CPEC, the same enzymatic pathways are relevant for the phosphorylation of cyclopentenyl uracil itself.

Cyclopentenyl uracil (CPU) has been identified as an inhibitor of uridine (B1682114) salvage, specifically targeting uridine-cytidine kinase (UCK) whiterose.ac.uk. Following cellular uptake, CPU is efficiently converted into its triphosphate form within cells biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.net. This phosphorylation is a critical step for its biological activity, as the triphosphate form is believed to be the active species, for instance, in modulating pyrimidine (B1678525) nucleotide pools biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.net. Research has shown that CPU, when combined with other agents, leads to significant drops in cellular UTP and CTP pools, highlighting the importance of its intracellular phosphorylation to the triphosphate state biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.net. The synthesis of these phosphorylated forms (monophosphate and triphosphate) would typically involve chemical phosphorylation reactions or rely on cellular enzymatic machinery post-administration, as demonstrated by the intracellular conversion of CPU to its triphosphates biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.net.

Chemical Strategies for Enhanced Intracellular Delivery

Strategies to enhance the intracellular delivery and efficacy of cyclopentenyl uracil derivatives often involve understanding its metabolic fate and leveraging prodrug approaches or combination therapies.

Cyclopentenyl uracil (CPU) is recognized as an inhibitor of uridine salvage, particularly targeting uridine-cytidine kinase (UCK) whiterose.ac.uk. Its efficacy can be modulated by other metabolic pathways. For instance, the combination of CPU with GSK983, an inhibitor of de novo pyrimidine biosynthesis (specifically targeting dihydroorotate (B8406146) dehydrogenase, DHODH), has shown synergistic effects in suppressing viral replication biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.netstanford.edu. This combination strategy rescues the antiviral efficacy of GSK983 in the presence of physiological uridine concentrations by inhibiting pyrimidine salvage biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.netstanford.edu.

Furthermore, CPU has been investigated in the context of drug combinations to enhance antiviral activity. When combined with RNA-dependent RNA polymerase (RdRp) inhibitors, the CPU-GSK983 combination markedly enhanced the effect of RdRp inhibition on viral genome infection biorxiv.orgnih.govstanford.eduresearchgate.netstanford.eduresearchgate.net. This suggests that modulating pyrimidine metabolism through agents like CPU can boost the antiviral activity of other drugs.

Prodrug design strategies for nucleoside analogues generally aim to improve oral bioavailability, cellular uptake, or targeted delivery. While specific prodrug strategies for cyclopentenyl uracil itself are not detailed in the provided snippets, the general principle of developing water-soluble prodrugs to overcome poor bioavailability is mentioned in the context of other nucleoside analogues stanford.edu. The intracellular phosphorylation to the triphosphate form can be considered a key bioactivation step, and strategies that optimize this process or protect the compound from premature metabolism are relevant for enhanced delivery and efficacy.

Molecular Mechanisms of Biological Activity of Cyclopentenyl Uracil

Inhibition of Uridine (B1682114) Salvage Pathway Enzymes

The uridine salvage pathway is a critical cellular process responsible for recycling pyrimidine (B1678525) nucleosides, such as uridine, into their phosphorylated nucleotide forms, which are essential for DNA and RNA synthesis. Cyclopentenyl uracil (B121893) functions by interfering with this pathway, thereby impacting the availability of these vital building blocks.

Cyclopentenyl uracil is recognized as a potent inhibitor of Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway biorxiv.orgnih.govnih.govcore.ac.ukresearchgate.netmedchemexpress.comresearchgate.netpressbooks.pubplos.orgbiorxiv.orgebi.ac.uk. UCK2 catalyzes the initial phosphorylation of uridine and cytidine (B196190) to their respective monophosphates (UMP and CMP), using ATP as a phosphate (B84403) donor nih.govresearchgate.net. CPU acts as a substrate for UCK2, undergoing phosphorylation to its monophosphate and subsequently to its triphosphate form within the cell biorxiv.orgnih.gov. This interaction allows for the detailed kinetic characterization of CPU's enzymatic activity.

Table 1: Kinetic Parameters of Cyclopentenyl Uracil as a UCK2 Substrate

| Parameter | Uridine | Cyclopentenyl Uracil (CPU) | 5-Fluorocytosine Uracil (5-F-CPU) |

|---|---|---|---|

| KM (μM) | 86 | 25 | 41 |

Data derived from enzymatic assays measuring UCK2 activity with uridine, CPU, and 5-F-CPU as substrates biorxiv.org.

CPU's binding and subsequent phosphorylation by UCK2 effectively reduce the enzyme's capacity to process physiological substrates like uridine, thereby inhibiting the salvage of circulating uridine nih.govcore.ac.ukmedchemexpress.com. This specific interaction highlights UCK2 as a primary enzymatic target for CPU's biological effects.

The inhibition of uridine salvage by CPU leads to a pronounced depletion of intracellular pyrimidine nucleotide pools, specifically uridine triphosphate (UTP) and cytidine triphosphate (CTP) biorxiv.orgnih.govnih.gov. Upon cellular uptake and phosphorylation by UCK2, CPU is converted into its triphosphate form. This active metabolite, or the disruption of normal salvage flux, results in a significant reduction in the cellular availability of UTP and CTP biorxiv.orgnih.govnih.gov. This depletion of essential nucleotide precursors is a critical downstream consequence of CPU's action on UCK2 and is strongly correlated with its observed biological activities, such as antiviral effects nih.govplos.org.

Modulation of Cellular Nucleotide Metabolism Pathways

CPU's influence extends beyond direct enzyme inhibition, impacting broader cellular nucleotide metabolism and interacting with other metabolic pathways.

While the direct molecular mechanisms of CPU's interaction with purine (B94841) metabolic pathways are not extensively detailed in the provided literature, the broader context of nucleotide metabolism highlights their interconnectedness nih.govpressbooks.pubplos.orguoanbar.edu.iqmdpi.comresearchgate.net. Purine and pyrimidine pathways share common precursors, regulatory mechanisms, and are both essential for cellular proliferation nih.govpressbooks.pubuoanbar.edu.iqmdpi.comresearchgate.net. Studies investigating antiviral strategies have explored combining purine salvage inhibitors (e.g., 6-mercaptopurine (B1684380) targeting HGPRT) with pyrimidine salvage inhibitors like CPU, suggesting a complementary approach to modulating nucleotide pools plos.orgmdpi.com. This implies that disruptions in one pathway can indirectly influence the other, and that targeting both purine and pyrimidine metabolism simultaneously could offer therapeutic advantages.

Interaction with Key Enzymatic Targets in Cellular Systems

The primary enzymatic target identified for cyclopentenyl uracil in cellular systems is Uridine-Cytidine Kinase 2 (UCK2) biorxiv.orgnih.govnih.govcore.ac.ukresearchgate.netmedchemexpress.comresearchgate.netpressbooks.pubplos.orgbiorxiv.orgebi.ac.uk. CPU is efficiently phosphorylated by UCK2, leading to the formation of cyclopentenyl uridine monophosphate (CPU-MP) and subsequently cyclopentenyl uridine triphosphate (CPU-TP) biorxiv.orgnih.gov. While CPU-MP itself may possess some inhibitory activity, it is the intracellular accumulation of CPU-TP that is believed to be largely responsible for the observed depletion of UTP and CTP pools biorxiv.orgnih.govplos.org. The precise mechanisms by which CPU-TP exerts its effects, beyond nucleotide pool depletion, are areas of ongoing research. However, its role as a substrate for UCK2, leading to the disruption of normal pyrimidine salvage, is well-established.

List of Compounds Mentioned:

Adenine (A)

Adenosine Triphosphate (ATP)

Adenylosuccinate Lyase (ADSL)

Adenylosuccinate Synthetase (ADSS)

5-Amino-4-imidazolecarboxamide ribonucleotide (AICAR)

5-Aminoimidazole-4-carboxamide ribonucleotide (SAICAR)

5-Aminoimidazole ribonucleotide (AIR)

Adenosine Monophosphate (AMP)

Adenosine Diphosphate (B83284) (ADP)

Adenosine Triphosphate (ATP)

Bicarbonate

Brequinar (BRQ)

Carbamoyl Phosphate Synthetase II (CPS II)

Cytidine

Cytidine Deaminase (CDA)

Cytidine Monophosphate (CMP)

Cytidine Monophosphate Kinase 1 (CMPK1)

Cytidine Triphosphate (CTP)

Cyclopentenyl cytosine (CPC)

Cyclopentenyl uracil (CPU)

Cyclopentenyl uridine (CPU)

5-Fluorocytosine Uracil (5-F-CPU)

5′-Fluorocytosine Uracil (5′-F-CPU)

5-Fluorouracil (5-FU)

Fluorocyclopentenylcytosine (RX-3117)

Guanine (G)

Guanosine Monophosphate (GMP)

Guanosine Triphosphate (GTP)

GSK983

Hypoxanthine

Inosine Monophosphate (IMP)

Inosine Monophosphate Dehydrogenase (IMPDH)

Leucovorin

L-Aspartate

L-Glutamine

L-Tryptophan

6-Mercaptopurine (6-MP)

N-(phosphonacetyl)-L-aspartate (PALA)

Nitrobenzylmercaptopurine Riboside (NBMPR)

Orotate (OA)

Orotidine Monophosphate (OMP)

Orotidine-5′-monophosphate (OMP)

Pyruvate (B1213749) Kinase (PK)

Phosphoribosyl pyrophosphate (PRPP)

Ribose

Ribose-5-phosphate

Ribonucleotide Reductase (RNR)

Thymidine (B127349) Monophosphate (TMP)

Thymidine Triphosphate (TTP)

Thymidylate Synthase

Thymine (T)

Uracil (U)

Uridine

Uridine Kinase

Uridine Monophosphate (UMP)

Uridine Monophosphate Synthase (UMPS)

Uridine Triphosphate (UTP)

Uridine-Cytidine Kinase 1 (UCK1)

Uridine-Cytidine Kinase 2 (UCK2)

Investigations into Cytidine Monophosphate Kinase 1 (CMPK1) Substrate Recognition

Cyclopentenyl uracil (CPU) undergoes intracellular phosphorylation to its monophosphate form (CPU-MP). Research indicates that CPU-MP serves as a substrate for Cytidine Monophosphate Kinase 1 (CMPK1), an enzyme critical for the further phosphorylation of pyrimidine monophosphates to diphosphates biorxiv.orgunito.it. Specifically, CPU-MP and its fluorinated analogue, 5-fluorocyclopentenyl uracil monophosphate (5-F-CPU-MP), have been identified as substrates for CMPK1 biorxiv.org. Studies comparing these substrates have shown that CPU-MP is a better substrate for CMPK1 than 5-F-CPU-MP biorxiv.org. CMPK1 catalyzes the conversion of UDP to UTP, a fundamental step in the synthesis of pyrimidine ribonucleotides required for RNA synthesis unito.it. The ability of CPU-MP to be processed by CMPK1 highlights its integration into the host cell's pyrimidine nucleotide pool, influencing the availability of these essential building blocks.

| Enzyme Target | Substrate Analogue | Relative Substrate Activity | Role in Pyrimidine Metabolism |

| CMPK1 | Cytidine Monophosphate (CMP) | Baseline | Phosphorylates CMP to CDP |

| CMPK1 | CPU-MP | Better Substrate | Phosphorylates CPU-MP to CPU-DP |

| CMPK1 | 5-F-CPU-MP | Less Preferred Substrate | Phosphorylates 5-F-CPU-MP to 5-F-CPU-DP |

Effects on RNA-Dependent RNA Polymerase (RdRp) Activity in Cell-Based Assays

Cyclopentenyl uracil (CPU) has demonstrated a capacity to enhance the antiviral efficacy of RNA-dependent RNA polymerase (RdRp) inhibitors when used in combination therapies biorxiv.orgresearchgate.netnih.govnih.gov. In cell-based assays, the combination of CPU with agents like GSK983 (an inhibitor of de novo pyrimidine synthesis) has been shown to significantly suppress viral replication biorxiv.orgresearchgate.netnih.gov. This synergistic effect is attributed to CPU's mechanism of action, which involves the depletion of intracellular UTP and CTP pools biorxiv.orgresearchgate.netnih.gov. By reducing the availability of these essential pyrimidine nucleoside triphosphates, CPU indirectly potentiates the inhibitory effects of RdRp inhibitors on viral RNA synthesis biorxiv.orgresearchgate.netnih.gov. This host-targeting strategy modulates pyrimidine metabolism, thereby boosting the antiviral potency of direct viral polymerase inhibitors nih.gov.

| Combination Therapy | Target Virus | Effect on Viral Replication | Mechanism of Enhancement |

| CPU + GSK983 | Dengue Virus | Suppressed Replication | Depletion of intracellular UTP and CTP pools, enhancing RdRp inhibition |

| CPU + RdRp Inhibitor | Dengue Virus | Increased Potency | Modulation of pyrimidine metabolism boosts RdRp inhibitor activity |

Other Potential Enzyme Targets (e.g., DNA methyltransferases in analogues)

Beyond its role in the CMPK1-mediated pathway, cyclopentenyl uracil (CPU) is recognized as an inhibitor of uridine kinase, a key enzyme in the pyrimidine salvage pathway unito.itmedchemexpress.comnih.govnih.gov. By inhibiting uridine salvage, CPU effectively blocks the reutilization of circulating uridine by host and tumor tissues nih.gov. This action contributes to the depletion of intracellular pyrimidine nucleotide pools biorxiv.orgunito.itresearchgate.netnih.gov.

Analogues of cyclopentenyl uracil have also been investigated for their interactions with other enzymes involved in nucleic acid synthesis. For instance, the uracil derivative 5-bromo-3-cyclopentyl-1,6-dimethyluracil (B14689477) has been explored for its potential to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis ontosight.ai. While direct evidence linking cyclopentenyl uracil or its immediate analogues to DNA methyltransferases is not provided in the current literature, the broader class of pyrimidine salvage inhibitors impacts enzymes such as deoxycytidine kinase (dCK) and thymidine kinases (TK1, TK2), which are integral to maintaining cellular pyrimidine nucleotide pools unito.itnih.gov.

Compound List:

Cyclopentenyl uracil (CPU)

Cyclopentenyl uracil monophosphate (CPU-MP)

5-Fluorocyclopentenyl uracil (5-F-CPU)

5-Fluorocyclopentenyl uracil monophosphate (5-F-CPU-MP)

5-bromo-3-cyclopentyl-1,6-dimethyluracil

Cytidine Monophosphate (CMP)

Structure Activity Relationship Sar Studies of Cyclopentenyl Uracil Derivatives

Elucidating Structural Determinants for UCK2 Inhibitory Potency

The inhibitory potential of cyclopentenyl uracil (B121893) derivatives against UCK2 is intricately linked to specific structural features of both the cyclopentenyl moiety and the uracil base. Early comparative studies of cyclopentenyluridine and cyclopentenylcytidine analogues laid the foundational understanding of their role as inhibitors of uridine-cytidine kinase. nih.gov

Research has indicated that the unsaturated nature of the cyclopentenyl ring is a critical determinant for potent inhibitory activity. This suggests that the conformational constraints imposed by the double bond within the five-membered ring are crucial for optimal binding to the active site of UCK2. The planarity and altered bond angles conferred by the double bond likely facilitate favorable interactions with key amino acid residues within the enzyme's binding pocket.

While direct SAR data on a series of cyclopentenyl uracil analogues with varied substitutions on the cyclopentenyl ring is not extensively available in publicly accessible literature, the principle of bioisosteric replacement and functional group modification is a cornerstone of medicinal chemistry. It is hypothesized that modifications to the cyclopentenyl ring, such as the introduction of hydroxyl groups or other polar substituents, could modulate the inhibitor's interaction with the enzyme and impact its potency and selectivity. The precise nature of these interactions, whether they involve hydrogen bonding, hydrophobic interactions, or steric hindrance, remains an area for more detailed investigation through advanced techniques like X-ray crystallography and computational modeling.

Impact of Stereochemistry of the Cyclopentenyl Moiety on Biological Activity

The stereochemical configuration of the cyclopentenyl moiety is a paramount factor in determining the biological activity of cyclopentenyl uracil derivatives. The spatial arrangement of substituents on the chiral centers of the cyclopentenyl ring dictates the molecule's three-dimensional shape, which in turn governs its ability to fit into the enzymatic binding site of UCK2.

A pivotal finding in this area is that the unsaturated cyclopentenyl ring confers greater potency compared to its saturated counterpart. For instance, cyclopentenylcytosine (B51076) has been shown to be a more potent antiviral agent than its saturated analogue, cyclopentylcytosine. nih.gov This underscores the importance of the double bond within the carbocyclic ring for biological activity.

Role of Nucleobase Substituents on Enzyme Binding and Cellular Uptake

Substitutions on the uracil nucleobase play a significant role in modulating the affinity of cyclopentenyl uracil derivatives for UCK2 and influencing their cellular uptake. The uracil moiety is responsible for key hydrogen bonding interactions within the enzyme's active site, and modifications to this part of the molecule can either enhance or diminish binding affinity.

For example, the related compound, fluorocyclopentenylcytosine (RX-3117), is a cytidine (B196190) analogue that is specifically activated by UCK2 and not its isoform, UCK1. nih.gov This highlights the critical role of the nucleobase in determining selectivity for UCK2. The electronic properties and steric bulk of substituents on the uracil ring can influence the binding mode and strength of interaction with the enzyme.

Furthermore, modifications to the nucleobase can impact the cellular uptake of these compounds. Nucleoside transporters in the cell membrane recognize specific features of the nucleobase, and alterations can affect the efficiency of transport into the cell, thereby influencing the intracellular concentration of the inhibitor and its ultimate biological effect.

SAR of Cyclopentenyl Uracil Analogues against Specific Viral Replication Pathways in vitro

The antiviral activity of cyclopentenyl uracil analogues is closely linked to their ability to inhibit UCK2, an enzyme crucial for the pyrimidine (B1678525) salvage pathway that many viruses exploit for their replication. By blocking this pathway, these compounds can starve the virus of the necessary building blocks for RNA and DNA synthesis.

The structure-activity relationship for antiviral activity mirrors that for UCK2 inhibition. The presence of the unsaturated cyclopentenyl ring is a key feature for potent antiviral effects, as demonstrated by the superior activity of cyclopentenylcytosine over its saturated counterpart against a broad spectrum of DNA and RNA viruses. nih.gov

While detailed in vitro SAR studies on a series of cyclopentenyl uracil analogues against specific viruses are not widely published, it is understood that modifications affecting UCK2 inhibitory potency will likely translate to changes in antiviral activity. The specific antiviral spectrum of a given analogue may also be influenced by factors such as its metabolic stability within host cells and its ability to be converted to the active triphosphate form that can interfere with viral polymerases.

SAR in Relation to Antiproliferative Activity in Cell Lines

The antiproliferative activity of cyclopentenyl uracil derivatives stems from their ability to disrupt pyrimidine metabolism, which is often upregulated in rapidly dividing cancer cells. By inhibiting UCK2, these compounds can deplete the pool of pyrimidine nucleotides necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

The SAR for antiproliferative activity is generally consistent with that for UCK2 inhibition. The cytocidal activity of cyclopentenylcytosine against a number of tumor cell lines further supports the therapeutic potential of this class of compounds. nih.gov The unsaturated cyclopentenyl moiety is a crucial structural element for this activity.

The potency of antiproliferative effects can be modulated by substitutions on both the cyclopentenyl ring and the uracil base. These modifications can influence not only the compound's intrinsic inhibitory activity against UCK2 but also its cellular uptake and metabolic fate within cancer cells. Further SAR studies are needed to systematically explore these relationships and to design cyclopentenyl uracil analogues with improved potency and selectivity for cancer cells.

Computational Chemistry and Molecular Modeling of Cyclopentenyl Uracil

Molecular Docking Studies with Pyrimidine (B1678525) Metabolizing Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Cyclopentenyl uracil (B121893), docking studies are instrumental in elucidating its interactions with the active sites of pyrimidine metabolizing enzymes.

Docking studies can also be extended to other related enzymes in the pyrimidine pathway, such as thymidine (B127349) phosphorylase and uridine (B1682114) phosphorylase, to assess the selectivity of Cyclopentenyl uracil. nih.govnih.govpatsnap.com The binding energy values obtained from these simulations can provide a qualitative estimate of the binding affinity of Cyclopentenyl uracil for different enzymes.

| Enzyme Target | Predicted Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Reference |

| Uridine-Cytidine Kinase 2 (UCK2) | -8.5 to -10.0 | Arg, Gln, Tyr | mdpi.com |

| Uridine Phosphorylase (UPP1) | -7.0 to -8.5 | Ser, His, Phe | nih.gov |

| Thymidine Phosphorylase (TP) | -6.5 to -8.0 | Lys, Asn, Val | nih.gov |

Note: The binding energies and interacting residues are hypothetical examples based on typical values seen in molecular docking studies of similar inhibitors and are for illustrative purposes only. Actual values would require specific computational studies on Cyclopentenyl uracil.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule, such as its geometry, charge distribution, and molecular orbitals. aps.orgeurekalert.org For Cyclopentenyl uracil, these calculations can offer a deeper understanding of its intrinsic reactivity and interaction capabilities.

Methods like Density Functional Theory (DFT) can be employed to optimize the geometry of Cyclopentenyl uracil and calculate its electronic structure. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can identify regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged). The uracil ring, with its nitrogen and oxygen atoms, is expected to be an electron-rich region, capable of forming hydrogen bonds and other electrostatic interactions with receptor sites.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. journaljpri.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These parameters can be correlated with the biological activity of Cyclopentenyl uracil and its analogs.

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance | Reference |

| Dipole Moment | 2.5 - 3.5 Debye | Influences solubility and binding interactions. | nih.gov |

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability. | journaljpri.com |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability. | journaljpri.com |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | Indicator of chemical reactivity and stability. | journaljpri.com |

Note: These values are hypothetical and representative of typical calculations for similar molecules. Specific calculations for Cyclopentenyl uracil would be needed for precise data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ibmc.msk.runih.gov For Cyclopentenyl uracil, QSAR studies can be invaluable for designing novel analogs with improved inhibitory potency against pyrimidine metabolizing enzymes. nih.govnih.gov

In a QSAR study, a set of Cyclopentenyl uracil analogs with known biological activities would be used as a training set. journalwjbphs.com For each analog, a variety of molecular descriptors are calculated, which can be classified into different categories such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. mdpi.com A statistically significant QSAR model can then be used to predict the activity of new, untested analogs of Cyclopentenyl uracil. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

Conformational Analysis of Cyclopentenyl Uracil and its Phosphorylated Forms

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

For Cyclopentenyl uracil, the cyclopentenyl ring introduces a degree of rigidity compared to the flexible ribose sugar in natural nucleosides. nih.gov However, some flexibility may still exist. Computational methods can be used to explore the conformational landscape of Cyclopentenyl uracil and its phosphorylated forms (monophosphate, diphosphate (B83284), and triphosphate). This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The low-energy conformations are the most likely to be biologically relevant.

Understanding the preferred conformations of Cyclopentenyl uracil and its phosphorylated metabolites is crucial. For instance, the conformation of the triphosphate form will determine how well it can be incorporated into growing RNA or DNA chains by polymerases, which is a potential mechanism of action for some nucleoside analogs. The conformational preferences can also influence the binding affinity to the target enzymes.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. rsc.orgmdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the subtle conformational changes that occur in both the ligand and the protein upon binding. rsc.org

An MD simulation of the Cyclopentenyl uracil-UCK2 complex, for example, would start with the docked structure. The system would be solvated in a box of water molecules, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can provide valuable information, such as:

Binding Stability: Whether the inhibitor remains stably bound in the active site or dissociates over time.

Key Interactions: The persistence of hydrogen bonds and other interactions identified in the docking study.

Conformational Changes: How the binding of Cyclopentenyl uracil affects the flexibility and conformation of the enzyme, which can have implications for its catalytic activity. nih.gov

Water Dynamics: The role of water molecules in mediating the interaction between the inhibitor and the enzyme.

These simulations can provide a more realistic and detailed picture of the binding event, complementing the insights gained from molecular docking and other computational methods.

Advanced Analytical and Biochemical Methodologies in Cyclopentenyl Uracil Research

Chromatographic Techniques for Research Sample Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

The quantitative analysis of cyclopentenyl uracil (B121893) (CPEU) in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for this purpose. The development of a reliable HPLC method involves optimizing several parameters to achieve adequate separation, sensitivity, and reproducibility.

A typical HPLC method for the analysis of uracil and its analogs, which can be adapted for CPEU, utilizes a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403), and an organic modifier like acetonitrile (B52724) or methanol. The separation is typically achieved through an isocratic elution at a constant flow rate.

Key parameters that are optimized during method development include the pH of the mobile phase, the concentration of the organic modifier, and the column temperature. The goal is to achieve a good peak shape and a retention time that allows for separation from endogenous components in the sample matrix. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for uracil analogs is typically around 260-270 nm.

Validation of the HPLC method is essential to ensure its reliability and includes assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of calibration standards over a specific concentration range. Accuracy is determined by comparing the measured concentration to the known concentration in spiked samples, while precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

A representative table of HPLC method parameters for the analysis of uracil analogs is provided below.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 10:90 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 265 nm |

| Run Time | 10 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular Metabolites

For the highly sensitive and specific quantification of cyclopentenyl uracil and its intracellular metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for measuring low concentrations of analytes in complex biological matrices such as cell lysates. The sample preparation for LC-MS/MS analysis of intracellular metabolites typically involves protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes.

Chromatographic separation is often achieved using a reversed-phase column, such as a C18, with a gradient elution. The mobile phase usually consists of water and an organic solvent, both containing a small amount of an acid, like formic acid, to improve ionization efficiency.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte of interest, minimizing interference from other compounds in the sample. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.

The validation of an LC-MS/MS method involves assessing the same parameters as for an HPLC method, with a focus on sensitivity and specificity. The lower limit of quantification (LLOQ) is a critical parameter for intracellular metabolite analysis, as the concentrations of these compounds can be very low.

Below is a table summarizing typical LC-MS/MS parameters for the analysis of uracil and its metabolites.

| Parameter | Condition |

|---|---|

| Chromatography | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation followed by SPE |

Enzymatic Assays for Uridine (B1682114) Salvage Pathway Activity in Cell Lysates

Cyclopentenyl uracil is known to be an inhibitor of uridine kinase, a key enzyme in the uridine salvage pathway. Enzymatic assays are essential for determining the activity of this and other enzymes in the pathway, such as uridine phosphorylase, in the presence of potential inhibitors like CPEU. These assays are typically performed using cell lysates, which provide a source of the enzymes.

For a uridine kinase activity assay, the reaction mixture typically contains the cell lysate, the substrate uridine, ATP as a phosphate donor, and a buffer to maintain the optimal pH. The activity of the enzyme is determined by measuring the rate of formation of the product, uridine monophosphate (UMP). This can be done by using radiolabeled [14C]-uridine and measuring the incorporation of radioactivity into UMP, which can be separated from the unreacted substrate by chromatography.

Alternatively, a non-radioactive method can be employed where the production of ADP, the other product of the reaction, is coupled to other enzymatic reactions that result in a change in absorbance or fluorescence. For instance, the ADP produced can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.

To assess the inhibitory effect of cyclopentenyl uracil, the assay is performed in the presence of varying concentrations of the compound. The results are used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Isotope Tracing Studies for Metabolic Pathway Elucidation

Isotope tracing is a powerful technique used to elucidate metabolic pathways and determine the fate of specific molecules within a biological system. In the context of cyclopentenyl uracil research, stable isotope-labeled CPEU, for example with 13C or 15N, can be used to track its metabolism in cells.

In a typical isotope tracing experiment, cells are incubated with the labeled compound for a specific period. The cells are then harvested, and the metabolites are extracted. The extracts are analyzed by mass spectrometry to identify and quantify the labeled metabolites. By analyzing the mass isotopologue distribution of downstream metabolites, it is possible to trace the metabolic fate of the labeled precursor and identify the pathways in which it is involved.

For instance, if [14C]-labeled cyclopentenyl uracil is administered to cells, the distribution of the radiolabel in various cellular fractions, such as nucleic acids and nucleotides, can provide insights into its incorporation and metabolic conversion. This information is critical for understanding the mechanism of action of the compound and its potential effects on cellular metabolism.

Cell-Based Assays for Studying Antiviral and Antiproliferative Mechanisms in vitro

Assessment of Viral Replication Inhibition in Cell Cultures

Cell-based assays are fundamental for evaluating the antiviral activity of compounds like cyclopentenyl uracil. Two common methods used to assess the inhibition of viral replication are the cytopathic effect (CPE) inhibition assay and the plaque reduction assay.

The CPE inhibition assay is based on the ability of a virus to cause morphological changes and ultimately death in infected cells, a phenomenon known as the cytopathic effect. In this assay, susceptible host cells are seeded in microtiter plates and infected with the virus in the presence of varying concentrations of the test compound. After an incubation period, the cell viability is assessed, often using a dye such as neutral red or crystal violet. An effective antiviral agent will protect the cells from the virus-induced CPE, resulting in higher cell viability compared to the virus-infected control without the compound. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%, is then determined.

The plaque reduction assay is another widely used method for quantifying the antiviral activity of a compound. This assay is suitable for viruses that can form plaques, which are localized areas of cell death in a monolayer of infected cells. In this assay, a confluent monolayer of host cells is infected with a known amount of virus in the presence of different concentrations of the test compound. The cells are then overlaid with a semi-solid medium, such as agarose, which restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques. After a suitable incubation period, the cells are fixed and stained, and the number of plaques is counted. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

The antiproliferative activity of cyclopentenyl uracil against various cancer cell lines can also be evaluated using cell-based assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. In this assay, cancer cells are treated with different concentrations of the compound for a specific period. The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance of the formazan is measured, and the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

The following table presents hypothetical IC50 values for a uracil derivative against different cancer cell lines, illustrating the type of data generated from such assays.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 89.26 |

| Caco-2 | Colorectal Adenocarcinoma | 188.8 |

Evaluation of Cell Proliferation and Viability in Research Models

The assessment of cell proliferation and viability is a cornerstone of in vitro research to determine the biological activity of a chemical compound. These evaluations are critical for understanding a compound's potential as a therapeutic agent or its cellular toxicity. A variety of established methodologies are employed to measure these effects, each relying on different cellular characteristics as indicators of cell health and growth.

Common assays for cell viability include metabolic assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a colored formazan product. The intensity of the color is directly proportional to the number of living, metabolically active cells. Another common method is the trypan blue exclusion assay, where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Cell proliferation, the process of cell division, is often evaluated using methods like the Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU can then be detected using specific antibodies, providing a quantitative measure of DNA synthesis and, by extension, cell proliferation.

In the context of cyclopentenyl uracil, research has primarily focused on its role as an inhibitor of uridine kinase, an enzyme in the pyrimidine (B1678525) salvage pathway. Studies have consistently characterized cyclopentenyl uracil as a non-cytotoxic agent. This characteristic is significant as it distinguishes it from many other nucleoside analogs that exhibit direct cytotoxic effects.

Research findings indicate that cyclopentenyl uracil's primary mechanism of action is not to directly induce cell death or inhibit cell proliferation but rather to modulate the cellular environment and the activity of other compounds. For instance, it has been shown to effectively block the salvage of circulating uridine in both host and tumor tissues.

A notable area of investigation has been its interaction with the cytotoxic agent cyclopentenyl cytosine (CPE-C). In research models utilizing Molt-4 lymphoblasts, cyclopentenyl uracil demonstrated a capacity to rescue cells from the cytotoxic effects of CPE-C. This protective effect is attributed to its inhibition of uridine/cytidine (B196190) kinase, which is necessary for the activation of CPE-C to its cytotoxic triphosphate form.

The following table summarizes the observed effects of cyclopentenyl uracil on cell viability and proliferation in research models.

| Research Model | Assay | Observed Effect of Cyclopentenyl Uracil | Key Finding |

| In vivo (mouse models) | Not Applicable | Non-toxic | Effectively inhibits uridine salvage without causing toxicity. |

| Molt-4 lymphoblasts | Cytotoxicity Assay | Rescue from CPE-C induced cytotoxicity | Modulates the cytotoxic effect of cyclopentenyl cytosine. |

These findings underscore that the primary utility of cyclopentenyl uracil in research has been as a specific biochemical tool to study pyrimidine metabolism rather than as a direct antiproliferative or cytotoxic compound.

Pre Clinical Investigations and Research Applications of Cyclopentenyl Uracil

Mechanistic Studies in In Vitro Viral Replication Systems

Research has explored the efficacy of cyclopentenyl uracil (B121893) in inhibiting viral replication in various in vitro systems, particularly focusing on its role in modulating nucleotide metabolism. Studies have demonstrated that CPU is efficiently converted into its triphosphate form within cells, leading to significant depletion of intracellular UTP and CTP pools. This depletion of essential pyrimidine (B1678525) nucleotides can disrupt viral RNA synthesis.

Specifically, in Dengue virus (DENV) replication models, CPU has shown promise when used in combination with other antiviral agents. When combined with GSK983, an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) that targets de novo pyrimidine synthesis, the CPU-GSK983 regimen effectively suppressed DENV replication even in the presence of physiological concentrations of extracellular uridine (B1682114) biorxiv.orgresearchgate.netnih.govnih.gov. This combination strategy significantly enhanced the antiviral activity of RNA-dependent RNA polymerase (RdRp) inhibitors, such as R1479, by further depleting pyrimidine nucleotide pools required for viral genome replication biorxiv.orgresearchgate.netnih.govnih.gov. The synergistic effect observed suggests that targeting both pyrimidine salvage and de novo synthesis pathways can potentiate antiviral efficacy.

While studies highlight CPU's impact on pyrimidine metabolism relevant to RNA viruses, specific mechanistic studies detailing its in vitro antiviral activity against HIV, Norovirus, Influenza, or SARS-CoV-2 are not extensively detailed in the provided literature. However, the general principle of pyrimidine nucleotide depletion as an antiviral strategy is applicable across various RNA viruses biorxiv.orgresearchgate.netnih.govnih.gov.

Table 1: Enhancement of Dengue Virus Replication Inhibition by Cyclopentenyl Uracil

| Inhibitor Combination | EC50 (μM) | Enhancement Factor | Notes |

| R1479 (alone) | ~90 | - | Inhibition of Dengue virus replication biorxiv.org |

| R1479 + 250 μM CPU | ~12 | ~7.5x | Lowered EC50 of R1479 against Dengue virus biorxiv.org |

Investigation of Antiproliferative Effects and Mechanisms in Cancer Cell Lines

Cyclopentenyl uracil has been investigated for its antiproliferative effects against various cancer cell lines, primarily due to its ability to inhibit the salvage pathway of pyrimidine nucleotide synthesis. By blocking the action of uridine kinase (UCK), CPU reduces the cellular uptake and phosphorylation of uridine, thereby limiting the availability of pyrimidine precursors essential for DNA and RNA synthesis in rapidly dividing cancer cells mdpi.comnih.govmedchemexpress.comnih.gov.

The mechanism of action involves the depletion of intracellular pyrimidine nucleotide pools, which can lead to cell cycle arrest and inhibition of proliferation. Pre-clinical research suggests that targeting pyrimidine salvage pathways, such as with CPU, can be a viable strategy in cancer chemotherapy mdpi.comnih.gov. Furthermore, combining CPU with inhibitors of the de novo pyrimidine synthesis pathway has shown synergistic effects, leading to increased cancer cell death in experimental models mdpi.comnih.gov. This dual targeting approach aims to comprehensively disrupt pyrimidine metabolism, thereby enhancing the cytotoxic impact on cancer cells. While specific IC50 values for cyclopentenyl uracil against various cancer cell lines were not detailed in the provided results, its role as a UCK inhibitor highlights its potential in this area.

Use of Cyclopentenyl Uracil as a Tool to Study Host-Pathogen Interactions and Nucleotide Metabolism

Cyclopentenyl uracil serves as a valuable chemical probe for studying fundamental aspects of nucleotide metabolism, particularly the pyrimidine salvage pathway. Its specific inhibition of uridine kinase (UCK) allows researchers to investigate the cellular reliance on salvage versus de novo synthesis for nucleotide pools biorxiv.orgresearchgate.netnih.govnih.govmedchemexpress.comunito.itresearchgate.netnih.gov. By depleting intracellular UTP and CTP levels, CPU helps elucidate the critical role of these nucleotides in various cellular processes, including viral replication and cell proliferation biorxiv.orgresearchgate.netnih.govnih.govunito.it.

In the context of host-pathogen interactions, CPU's ability to disrupt host pyrimidine metabolism has been leveraged to understand how viral replication is affected by altered nucleotide availability. The observed suppression of viral replication, particularly for Dengue virus, when CPU is combined with other metabolic inhibitors, underscores its utility in dissecting the interplay between host metabolic pathways and viral life cycles biorxiv.orgresearchgate.netnih.govnih.gov. However, the provided literature does not detail specific applications of CPU as a tool for studying broader host-pathogen interaction mechanisms beyond its direct impact on viral replication via metabolic interference.

Synergistic Effects of Cyclopentenyl Uracil in Combination with Other Metabolic Inhibitors in Research Models

The synergistic potential of cyclopentenyl uracil when combined with other metabolic inhibitors has been a significant focus in pre-clinical research, aiming to enhance therapeutic efficacy in both antiviral and anticancer contexts.

Antiviral Synergies: In antiviral research, CPU has been notably combined with inhibitors of de novo pyrimidine synthesis, such as GSK983 (a DHODH inhibitor). This combination strategy has demonstrated potent synergistic effects against Dengue virus replication in vitro biorxiv.orgresearchgate.netnih.govnih.gov. The dual inhibition of pyrimidine salvage (by CPU) and de novo synthesis (by GSK983) leads to a more profound depletion of cellular pyrimidine nucleotide pools, thereby restoring or enhancing the antiviral activity of RdRp inhibitors biorxiv.orgresearchgate.netnih.govnih.gov. This approach offers a promising host-targeting strategy to combat RNA viruses.

Anticancer Synergies: In cancer research, CPU's inhibition of uridine salvage is often explored in conjunction with agents that target the de novo pyrimidine synthesis pathway, such as PALA (N-(phosphonacetyl)-L-aspartic acid) or other DHODH inhibitors mdpi.comnih.gov. Co-targeting both pathways has been shown to increase cancer cell death in preclinical models, suggesting that this combined metabolic disruption can be beneficial in cancer therapy mdpi.comnih.gov. Related compounds like cyclopentenyl cytosine (CPEC) have also demonstrated synergistic cytotoxic effects with other nucleoside analogs, such as gemcitabine (B846) and cytarabine, highlighting the broader applicability of targeting pyrimidine metabolism in cancer treatment portico.orgresearchgate.net.

Compound List:

Cyclopentenyl uracil (CPU)

GSK983

R1479

N-(phosphonacetyl)-L-aspartic acid (PALA)

Cyclopentenyl cytosine (CPEC)

Gemcitabine

Cytarabine

Future Directions and Emerging Research Avenues for Cyclopentenyl Uracil

Development of Novel Synthetic Strategies for Advanced Cyclopentenyl Uracil (B121893) Analogues

The synthesis of advanced cyclopentenyl uracil analogues is a critical area for future research, aiming to generate diverse chemical libraries with enhanced potency, selectivity, and pharmacokinetic properties. Current research has established foundational synthetic routes, including the modification of carbocyclic scaffolds and the introduction of various substituents onto the uracil base biorxiv.orgshu.ac.ukresearchgate.netresearchgate.net. Future strategies will likely focus on developing more efficient, stereoselective, and scalable synthetic methodologies. This includes exploring novel cyclization reactions, such as advanced Diels-Alder reactions or carbocyclization techniques, to create unique three-dimensional structures biorxiv.orgshu.ac.ukresearchgate.net. Furthermore, the incorporation of specific functional groups, like fluorine atoms, has shown promise in modulating biological activity, suggesting that further fluorination or halogenation strategies could yield potent new analogues researchgate.net. The creation of focused libraries through combinatorial chemistry and parallel synthesis will enable high-throughput screening against a wider array of biological targets, accelerating the discovery of lead compounds with improved therapeutic profiles.

Identification of New Molecular Targets and Pathways Affected by Cyclopentenyl Uracil

Cyclopentenyl uracil is primarily recognized as a potent inhibitor of uridine (B1682114) salvage through its action on uridine kinase (UCK) whiterose.ac.uknih.govnih.gov. Future research will delve deeper into its complete mechanistic profile, including its conversion to the active triphosphate form within cells researchgate.net. Beyond UCK, emerging investigations suggest that cyclopentenyl uracil may interact with other enzymes in pyrimidine (B1678525) metabolism, such as UCKL-1, and could potentially modulate broader cellular pathways whiterose.ac.ukresearchgate.netuminho.pt. Its synergistic effects when combined with inhibitors of de novo pyrimidine synthesis, like PALA, or other antiviral agents, such as GSK983, highlight the potential for multi-target therapeutic strategies researchgate.netmdpi.com. Future studies will aim to systematically identify all cellular targets and pathways influenced by CPU, potentially revealing new roles in cellular processes, disease progression, and drug resistance mechanisms. Understanding these interactions is crucial for designing next-generation analogues that exploit these pathways more effectively.

Application of Advanced Computational Approaches for Rational Drug Design and Optimization

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicting binding modes and affinities of potential analogues to target enzymes (e.g., UCK, viral polymerases); identifying key interactions for lead optimization uminho.ptresearchgate.net. |

| QSAR (Quantitative Structure-Activity Relationship) | Establishing correlations between chemical structure and biological activity; guiding the design of new analogues with improved potency and selectivity by identifying critical structural features frontiersin.org. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of drug-target complexes; understanding conformational changes and binding stability; refining lead compounds for better efficacy and specificity lehman.edufrontiersin.org. |

| Pharmacophore Modeling | Identifying essential spatial and electronic features required for biological activity; guiding the search for novel chemical scaffolds that mimic these features frontiersin.org. |

| AI/Machine Learning | Accelerating data analysis, predicting properties, identifying novel drug candidates from large datasets, and optimizing complex molecular structures for desired therapeutic outcomes nust.edu.pklaboratoriosrubio.com. |

| Solvation Thermodynamics | Quantifying the role of water in molecular recognition; directing modifications to improve binding affinity and specificity by optimizing solvation free energy lehman.edu. |

Exploration of Cyclopentenyl Uracil and Derivatives in Novel In Vitro Disease Models and Biological Systems

The evaluation of cyclopentenyl uracil and its derivatives in a variety of in vitro disease models is crucial for understanding their therapeutic potential. Current research has demonstrated the efficacy of CPU-based combinations in suppressing viral replication, such as dengue virus researchgate.net. Future research will expand this exploration to include a broader spectrum of viral pathogens and novel cancer cell lines, including those exhibiting drug resistance or specific genetic mutations researchgate.netresearchgate.netnih.gov. The development and application of more sophisticated in vitro models, such as organoid cultures or patient-derived cell lines, will provide more physiologically relevant systems for assessing the efficacy and mechanisms of action of these compounds nih.gov. Furthermore, studies investigating their impact on cell proliferation, as seen with uracil derivatives in lung cells, will continue to identify new therapeutic applications jppres.com. The systematic screening of novel analogues against diverse disease models will be key to uncovering new therapeutic indications.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics)

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cyclopentenyl uracil (CPU) and confirming its structural integrity?

- Methodological Answer : CPU is synthesized using literature-based procedures involving condensation reactions between cyclopentenyl intermediates and uracil derivatives. Structural confirmation relies on spectral data (e.g., NMR, IR, mass spectrometry) to verify molecular identity and purity. For reproducibility, detailed protocols should include stoichiometric ratios, solvent systems, and purification steps. Known compounds require cross-referencing with published spectral benchmarks .

Q. How can researchers assess the inhibitory effects of CPU on uridine salvage pathways in vitro?

- Methodological Answer : In vitro assays involve treating cell lines (e.g., cancer models) with CPU and measuring uridine kinase activity via competitive inhibition. Cell viability assays (e.g., MTS/PMS assays) are performed in 96-well plates, with absorbance readings at 490 nm to quantify metabolic activity relative to controls. Dose-response curves and IC50 values should be calculated to determine potency .

Q. What experimental designs are recommended for evaluating CPU’s pharmacokinetic properties in vivo?

- Methodological Answer : In vivo studies utilize isotope tracing (e.g., ³H/¹⁴C-labeled CPU) to track metabolite distribution in model organisms. Plasma and tissue samples are analyzed via HPLC or LC-MS to measure bioavailability, half-life, and clearance rates. Dose optimization should account for species-specific metabolism and toxicity thresholds .

Advanced Research Questions

Q. How can conflicting data on CPU’s efficacy across tumor models be systematically resolved?

- Methodological Answer : Contradictions may arise from variations in tumor microenvironments or uridine kinase isoform expression. Researchers should:

- Conduct transcriptomic profiling to correlate target expression with response.

- Standardize in vitro/in vivo models using isogenic cell lines or patient-derived xenografts.

- Apply meta-analysis frameworks to integrate heterogeneous datasets and identify confounding variables .

Q. What advanced techniques elucidate CPU’s interaction with DNA repair pathways involving uracil misincorporation?

- Methodological Answer : Genome-wide uracil mapping (e.g., UDG-seq) can identify loci where CPU influences repair synthesis. CRISPR-Cas9 knockout models of repair enzymes (e.g., UNG, SMUG1) clarify pathway dependencies. Single-molecule imaging (e.g., FRET) quantifies real-time binding kinetics between CPU and repair intermediates .

Q. How can researchers integrate CPU with combination therapies targeting pyrimidine metabolism?

- Methodological Answer : Synergy studies should employ factorial experimental designs, combining CPU with inhibitors of de novo pyrimidine synthesis (e.g., PALA, leflunomide). Metabolomic profiling (via GC-MS or flux analysis) identifies compensatory pathways. In vivo validation requires pharmacokinetic alignment to ensure overlapping therapeutic windows .

Methodological Best Practices

- Experimental Reproducibility : Document synthesis protocols, assay conditions, and statistical methods in line with guidelines for supplementary data (e.g., Beilstein Journal standards) .

- Data Contradiction Analysis : Use multivariate regression to dissect biological vs. technical variability. Cross-validate findings with orthogonal assays (e.g., enzymatic activity vs. transcript levels) .

- Ethical and Feasibility Considerations : Ensure in vivo studies adhere to ethical guidelines for animal welfare. Prioritize research questions that address gaps in pyrimidine metabolism or drug resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.